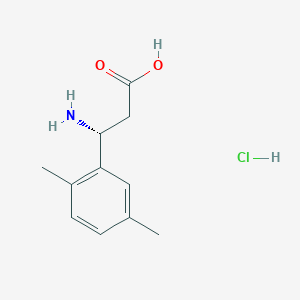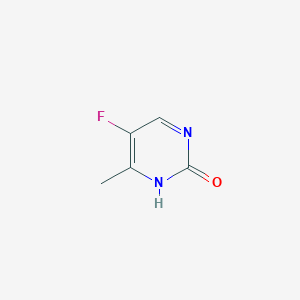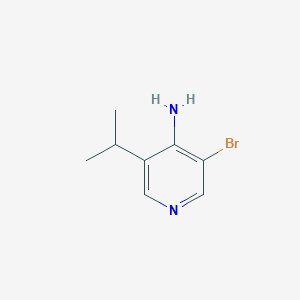
2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C11H12O5·H2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of three methoxy groups attached to a phenyl ring, along with a glyoxal moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized from 3’,4’,5’-trimethoxyacetophenone through a series of chemical reactions. The synthetic route typically involves the oxidation of 3’,4’,5’-trimethoxyacetophenone to form 3,4,5-trimethoxybenzaldehyde, which is then further oxidized to yield 3,4,5-trimethoxyphenylglyoxal. The final step involves the hydration of the glyoxal to form the hydrate .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethoxyphenylglyoxal hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal moiety to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxyphenylglyoxal hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxyphenylglyoxal hydrate involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by forming covalent bonds with active site residues. This interaction can lead to the inhibition of enzyme activity and subsequent biological effects . The trimethoxyphenyl group is known to interact with proteins and other biomolecules, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Similar structure but lacks the glyoxal moiety.
3,4,5-Trimethoxyacetophenone: Precursor in the synthesis of 3,4,5-trimethoxyphenylglyoxal hydrate.
3,4-Dimethoxyphenylglyoxal hydrate: Similar structure but with fewer methoxy groups.
Uniqueness
3,4,5-Trimethoxyphenylglyoxal hydrate is unique due to the presence of three methoxy groups and a glyoxal moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H14O6 |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O6/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,11,13-14H,1-3H3 |
Clave InChI |
CPLQGQCQVDBPJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)



![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)




![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)




